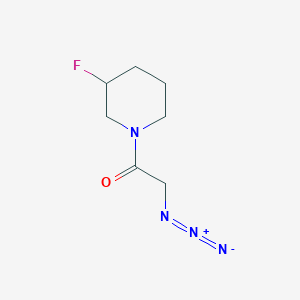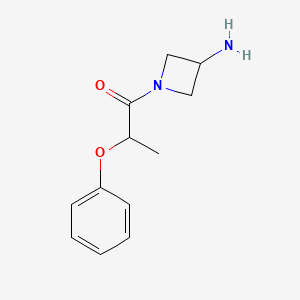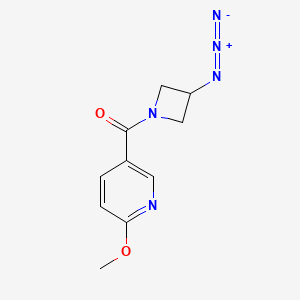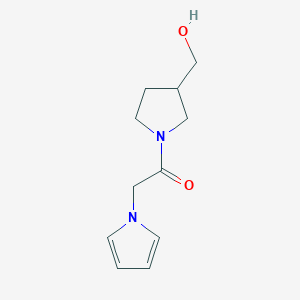
2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one
説明
科学的研究の応用
Synthesis and Magnetism of Azido-Bridged Compounds : A study by Li et al. (2008) discusses the synthesis of new azido-bridged Co(2+) compounds with flexible coligands. These compounds exhibit interesting structural and magnetic properties, important in materials science and magnetic research (Li et al., 2008).
Photoredox Alkylazidation of Alkenes : Research by Yang et al. (2020) describes a three-component alkene alkylazidation using sodium azide and heteroarenium salts. This process involves incorporating an azido group across C=C bonds, demonstrating the chemical versatility of azido compounds in organic synthesis (Yang et al., 2020).
Synthesis and Characterization of Fluoro Piperidinyl Ethanone Derivatives : A study by Govindhan et al. (2017) focuses on synthesizing and characterizing a compound using 2-azido-1-(3-fluoropiperidin-1-yl)ethanone as a starting material. This research highlights the use of azido compounds in creating new molecules with potential pharmacokinetic applications (Govindhan et al., 2017).
Corrosion Inhibition Properties : Das et al. (2017) explore the use of azido compounds in corrosion inhibition. Their research on cadmium(II) Schiff base complexes, including azido complexes, reveals their effectiveness in protecting mild steel surfaces, bridging inorganic chemistry with materials and corrosion engineering (Das et al., 2017).
Peptide Synthesis with Azido Compounds : Tornøe et al. (2002) report on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of alkynes to azides on solid-phase, highlighting the role of azido compounds in synthesizing diversely substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).
生化学分析
Biochemical Properties
2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists . Additionally, it interacts with human cytochrome P450 2B6, acting as an inactivator . The nature of these interactions often involves covalent binding or photoaffinity labeling, which helps in studying the binding sites and mechanisms of action of various biomolecules.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . The compound’s ability to form covalent bonds with cellular proteins can lead to changes in protein function and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 2B6 results in enzyme inactivation . Additionally, the compound can induce changes in gene expression by forming covalent bonds with DNA or transcription factors, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage level is required to achieve the desired biochemical response without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates that may further interact with cellular biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can impact its biological activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
2-azido-1-(3-fluoropiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FN4O/c8-6-2-1-3-12(5-6)7(13)4-10-11-9/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAJKCMMSDPUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1476273.png)
![3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B1476276.png)
![5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1476278.png)
![5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476279.png)
![5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476280.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476283.png)
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476284.png)
![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)





